trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropylphenyl bromide.
Cyclopropanation: The bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (isopropyl, methyl, ethyl) leads to variations in the physical and chemical properties of these compounds.
- Unique Features: trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to the steric effects of the isopropyl group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) |
InChI Key |
KLJKMWBGBRSSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
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